molecular formula C10H10F3N B1399976 Cyclopropyl(3,4,5-trifluorophenyl)methanamine CAS No. 1270402-45-3

Cyclopropyl(3,4,5-trifluorophenyl)methanamine

Cat. No.: B1399976
CAS No.: 1270402-45-3
M. Wt: 201.19 g/mol
InChI Key: UDSXJYZUZQPIHH-UHFFFAOYSA-N
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Description

Cyclopropyl(3,4,5-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N. It is known for its unique structure, which includes a cyclopropyl group attached to a trifluorophenyl ring via a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,4,5-trifluorophenyl)methanamine typically involves the reaction of cyclopropylamine with 3,4,5-trifluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3,4,5-trifluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Cyclopropyl(3,4,5-trifluorophenyl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropyl(3,4,5-trifluorophenyl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3,4,5-trimethoxyphenyl)methanamine
  • Cyclopropyl(3,4,5-trifluorophenyl)methanol
  • Cyclopropyl(3,4,5-trifluorophenyl)acetic acid

Uniqueness

Cyclopropyl(3,4,5-trifluorophenyl)methanamine is unique due to the presence of both a cyclopropyl group and a trifluorophenyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

cyclopropyl-(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSXJYZUZQPIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C(=C2)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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